
2-Amino-4-(ethylsulfonyl)phenol
Overview
Description
2-Amino-4-(ethylsulfonyl)phenol is an organic compound with the molecular formula C8H11NO3S. It is characterized by the presence of an amino group (-NH2) and an ethylsulfonyl group (-SO2C2H5) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfonyl)phenol typically involves multiple steps. One common method starts with 4-methoxybenzenesulfonyl chloride as the initiation material. The process involves a series of reactions, including nitration, reduction, and substitution, to introduce the amino and ethylsulfonyl groups onto the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and phenol groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenol ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-4-(ethylsulfonyl)phenol serves as an important intermediate in the synthesis of various dyes and pigments. Its ability to introduce functional groups onto the phenolic ring makes it valuable for creating complex organic compounds.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products Formed | Notes |
---|---|---|
Oxidation | Sulfoxides, sulfones | Dependent on specific reagents |
Substitution | New functional groups | Versatile in synthetic applications |
Coupling | Dyes and pigments | Important for colorants in industries |
Biology
Research has indicated that this compound possesses potential biological activities, including antimicrobial and antioxidant properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Medicine
The compound is under investigation for its therapeutic applications, particularly in drug development. Its structure has been linked to inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in cancer treatment. Compounds with similar structures have been successfully used in clinical settings for tumor treatment .
Table 2: VEGFR2 Inhibitors Related to this compound
Compound Name | Year Approved | Manufacturer | Therapeutic Use |
---|---|---|---|
Nexavar® | 2005 | Bayer | Kidney cancer |
Sutent® | 2006 | Pfizer | Kidney cancer, gastrointestinal tumors |
Votrient® | 2009 | GlaxoSmithKline | Kidney cancer |
Industry
In industrial applications, this compound is utilized in the production of various chemicals and materials. Its role in liquid chromatography (HPLC) allows for effective separation and analysis of compounds, which is vital for quality control in chemical manufacturing .
Table 3: Industrial Applications of this compound
Application Type | Description |
---|---|
HPLC Analysis | Used for separation of compounds |
Preparative Separation | Isolates impurities |
Pharmacokinetics | Assists in drug formulation studies |
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethylsulfonyl group can also participate in various chemical reactions, affecting the compound’s overall behavior and effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)phenol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Ethylsulfonyl-2-nitrophenol: Contains a nitro group instead of an amino group.
2-Amino-4-ethanesulfonylphenol: Similar structure with an ethanesulfonyl group.
Uniqueness
2-Amino-4-(ethylsulfonyl)phenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-4-(ethylsulfonyl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features an amino group and a phenolic hydroxyl group, which contribute to its reactivity and biological interactions. The ethylsulfonyl moiety enhances its solubility and may influence its pharmacological profile. The compound can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: 215.25 g/mol
Antimicrobial Effects
Research indicates that this compound exhibits notable antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, the compound has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially through the inhibition of specific enzymes or receptors involved in inflammation. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory responses or microbial metabolism.
- Receptor Interactions: It could bind to receptors involved in pain and inflammation signaling pathways.
- DNA Interaction: There is potential for interaction with DNA, affecting gene expression related to inflammation and microbial resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparison with similar compounds reveals insights into its SAR:
Compound Name | Key Features |
---|---|
2-Amino-4-(methylsulfonyl)phenol | Similar structure; potential for similar activity |
4-Amino-3-(ethylsulfonyl)phenol | Different amino group position; varied reactivity |
2-Aminophenol | Basic structure; widely studied for pharmaceuticals |
The unique ethylsulfonyl substitution enhances solubility and reactivity compared to analogs, potentially leading to improved biological activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
- Anti-inflammatory Research : Another investigation reported that the compound reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
- Pharmacological Screening : In pharmacological assays, this compound exhibited promising results in inhibiting specific targets associated with cancer cell proliferation, highlighting its potential role in oncology .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Amino-4-(ethylsulfonyl)phenol, and how do they confirm structural integrity?
- Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy in deuterated chloroform (CDCl₃) to observe proton environments, particularly the amino (–NH₂) and sulfonyl (–SO₂–) groups. Infrared (IR) spectroscopy identifies functional groups via stretching vibrations (e.g., S=O at ~1350–1150 cm⁻¹ and N–H at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, in related sulfonamide derivatives, LCMS retention times (e.g., ) and values (e.g., 194.1 [M+H]⁺) validate purity .
Q. How can solubility discrepancies in polar solvents be addressed for this compound?
- Answer : Perform systematic solubility tests in solvents like ethanol, dimethyl sulfoxide (DMSO), and water under controlled temperatures (e.g., 25°C and 60°C). Use UV-Vis spectrophotometry to quantify solubility via absorbance calibration curves. Conflicting data may arise from impurities; purify the compound via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What are the key synthetic intermediates for this compound, and how are they optimized?
- Answer : Key intermediates include nitro-phenol precursors (e.g., 2-nitro-4-(ethylsulfonyl)phenol). Optimize reduction conditions (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to avoid over-reduction of the sulfonyl group. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via vacuum filtration .
Advanced Research Questions
Q. How can researchers synthesize this compound derivatives for pharmacological studies?
- Answer : Employ a three-step route:
- Step 1 : Protect the amino group via acetylation (acetic anhydride, pyridine).
- Step 2 : Methylate the hydroxyl group using iodomethane and potassium carbonate in DMF.
- Step 3 : Deprotect the acetyl group with HCl in ethanol.
Purify intermediates via flash chromatography and validate structures via -NMR. This method was used to synthesize 5-(ethylsulfonyl)-2-methoxyaniline, a VEGFR2 inhibitor precursor .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide-containing phenols?
- Answer : Cross-validate assays using standardized in vitro models (e.g., enzyme inhibition assays with purified targets like γ-secretase). Control variables such as pH (7.4 buffer), temperature (37°C), and solvent (≤1% DMSO). For neuropharmacological studies, use cell lines (e.g., SH-SY5Y) to assess Aβ peptide modulation, as done in Alzheimer’s-related research .
Q. Which chromatographic methods optimize purification of this compound from synthetic by-products?
- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation. Adjust mobile phase pH to 2.5 (with 0.1% trifluoroacetic acid) to enhance peak symmetry. For scale-up, employ centrifugal partition chromatography (CPC) with a butanol/water system, achieving >95% purity .
Q. How does the sulfonyl group influence the compound’s stability under varying storage conditions?
- Answer : The sulfonyl group confers oxidative stability but may hydrolyze under strong acidic/basic conditions. Store the compound at 0–6°C in amber vials under argon to prevent photodegradation and moisture absorption. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS analysis .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound derivatives?
- Answer : Use Sprague-Dawley rats for oral bioavailability studies. Administer the compound (10 mg/kg) and collect plasma samples at intervals (0–24 h). Analyze via LC-MS/MS to determine , , and half-life. Compare metabolite profiles with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) .
- Safety Protocols : Handle sulfonamides in fume hoods; use PPE to avoid dermal exposure (refer to SDS guidelines in ).
- Ethical Compliance : Adhere to institutional guidelines for animal studies and cytotoxicity assays .
Properties
IUPAC Name |
2-amino-4-ethylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJVUFCLBYQKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195706 | |
Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43115-40-8 | |
Record name | 2-Amino-4-(ethylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43115-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043115408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(ethylsulphonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(ethylsulphonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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